molecular formula C16H16ClN B13936306 3'-Chloro-4-dimethylaminostilbene CAS No. 63040-27-7

3'-Chloro-4-dimethylaminostilbene

Cat. No.: B13936306
CAS No.: 63040-27-7
M. Wt: 257.76 g/mol
InChI Key: YEVLKSJVFNBMDH-UHFFFAOYSA-N
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Description

3'-Chloro-4-dimethylaminostilbene (CAS 7378-50-9) is a stilbene derivative with the molecular formula C₁₆H₁₆ClN and a molecular weight of 257.78 g/mol. Structurally, it features a dimethylamino group at the 4-position and a chlorine atom at the 3'-position of the stilbene backbone. The compound is classified as a questionable carcinogen with experimental tumorigenic data, emitting toxic fumes (Cl⁻ and NOₓ) upon decomposition .

Properties

CAS No.

63040-27-7

Molecular Formula

C16H16ClN

Molecular Weight

257.76 g/mol

IUPAC Name

4-[2-(3-chlorophenyl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H16ClN/c1-18(2)16-10-8-13(9-11-16)6-7-14-4-3-5-15(17)12-14/h3-12H,1-2H3

InChI Key

YEVLKSJVFNBMDH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-N,N-dimethyl-4-stilbenamine typically involves the reaction of 3’-chloro-4-stilbenamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3’-Chloro-N,N-dimethyl-4-stilbenamine may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-N,N-dimethyl-4-stilbenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3’-Chloro-N,N-dimethyl-4-stilbenamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of oncology.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Chloro-N,N-dimethyl-4-stilbenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

2'-Chloro-4-dimethylaminostilbene

  • Structure: Chlorine at the 2'-position, dimethylamino at the 4-position.
  • Carcinogenicity: Demonstrated potent carcinogenic activity in rats, inducing tumors at multiple sites (e.g., liver, lungs, reproductive organs). In Elson’s studies, 26 tumors developed in 31 rats, with latent periods ranging from 116 to 351 days post-treatment (Table III, ).
  • Dietary Influence: Tumor induction was significantly affected by dietary protein.

4-Dimethylaminostilbene

  • Structure : Lacks a chlorine substituent.
  • Carcinogenicity: Induces liver tumors, particularly cholangiomas, with a mechanism akin to 4-dimethylaminoazobenzene (an azo compound). Low-protein diets (5%) shortened the latent period for cholangioma development (under 5 months vs. 8+ months on 20% protein) .

4-Dimethylaminoazobenzene

  • Structure : Azo group (-N=N-) instead of a stilbene backbone.
  • Carcinogenicity: Shares liver tumor-inducing properties with 4-dimethylaminostilbene. However, its tumorigenic effects are more sensitive to dietary protein, with low-protein diets accelerating cholangioma onset .

3'-Chloro-4-dimethylaminoazobenzene

  • Structure : Azo derivative with chlorine at the 3'-position (CAS 3789-77-3).
  • Research Use: Documented as a research chemical (molecular weight 259.74 g/mol), but carcinogenicity data remain sparse compared to stilbene analogs .

Comparative Data Table

Compound Molecular Formula Carcinogenicity Key Tumor Sites Diet Influence (Protein) Latent Period (Low-Protein Diet)
3'-Chloro-4-dimethylaminostilbene C₁₆H₁₆ClN Questionable Not fully documented Unknown Not reported
2'-Chloro-4-dimethylaminostilbene C₁₆H₁₆ClN High Liver, lungs, ovaries 5% protein inhibits tumors 116–351 days
4-Dimethylaminostilbene C₁₆H₁₇N Moderate (liver) Liver (cholangiomas) Low protein shortens latency <5 months
4-Dimethylaminoazobenzene C₁₄H₁₄N₃ High (liver) Liver (cholangiomas) Low protein accelerates <5 months

Key Research Findings

  • Structural Impact: The position of chlorine (2' vs. 3') significantly alters carcinogenic activity. The 2'-chloro isomer’s planar structure may facilitate DNA adduct formation, whereas the 3'-chloro isomer’s steric effects could reduce metabolic activation .
  • Diet-Protein Interaction: Low-protein diets enhance tumor inhibition for 2'-chloro-4-dimethylaminostilbene but accelerate liver tumorigenesis in non-chlorinated analogs like 4-dimethylaminostilbene .
  • Mechanistic Overlap : Both stilbene and azo derivatives likely act via N-hydroxylation metabolites, though azo compounds exhibit stronger hepatic specificity .

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